molecular formula C12H20N2OS B511048 (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine CAS No. 869949-19-9

(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine

Cat. No.: B511048
CAS No.: 869949-19-9
M. Wt: 240.37g/mol
InChI Key: JIEIYNBRXBCILQ-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a morpholine ring, a heterocycle commonly incorporated into drug candidates for its ability to improve aqueous solubility and serve as a key pharmacophore . The structure also contains a thiophene ring, a heteroaromatic system often used in the design of bioactive molecules. While specific biological data for this exact compound is limited in public sources, compounds with morpholine-thiophene architectures are frequently investigated for their potential pharmacological activities. Research into analogous structures indicates that such compounds are often explored as scaffolds for developing novel anticancer agents and antiviral therapies, particularly for flavivirus infections . The presence of the basic amine and morpholine group makes this compound a valuable intermediate for further chemical derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize lead compounds for potency and pharmacokinetic properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14/h1,3,10,13H,2,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIYNBRXBCILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Amine Coupling

Procedure (Adapted from):

  • Thiophene Ring Formation :

    • Cyclization of 3-methylthiophene-2-carbaldehyde with succinic anhydride under acidic conditions yields 2-(3-methylthiophen-2-yl)succinic acid.

    • Conditions : Acetic acid, 80°C, 6–8 hours.

  • Morpholine Introduction :

    • Reaction of 3-chloropropylamine with morpholine in dimethylformamide (DMF) at 100°C for 12 hours forms 3-morpholin-4-yl-propan-1-amine.

    • Yield : 75–82%.

  • Reductive Amination :

    • Thiophen-2-ylmethylamine is coupled with 3-morpholin-4-yl-propan-1-amine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol.

    • Conditions : Room temperature, 12 hours, pH 4–5 (acetic acid buffer).

    • Yield : 68–74%.

Key Data :

StepReagentsSolventTemperatureTimeYield
1Succinic anhydride, H+AcOH80°C8h85%
2Morpholine, DMFDMF100°C12h78%
3NaBH3CN, MeOHMeOHRT12h70%

One-Pot Multi-Component Reaction

Procedure (Adapted from):

  • Simultaneous Alkylation and Amination :

    • A mixture of thiophen-2-ylmethanol, 1-bromo-3-chloropropane, and morpholine is heated in acetonitrile with K2CO3.

    • Conditions : 80°C, 24 hours.

    • Mechanism : SN2 displacement followed by amine nucleophilic attack.

  • Workup :

    • The crude product is purified via column chromatography (SiO2, CH2Cl2:MeOH 9:1).

    • Yield : 65–70%.

Advantages :

  • Avoids intermediate isolation.

  • Scalable for industrial production.

Hydrochloride Salt Formation

Procedure (Adapted from):

  • The free base is treated with HCl gas in ethyl acetate to form the hydrochloride salt.

  • Conditions : 0–5°C, 1 hour.

  • Purity : >98% (HPLC).

Applications :

  • Enhances solubility for pharmacological studies.

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO improve morpholine reactivity but require rigorous drying.

  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact but lower yields (~60%).

Catalytic Enhancements

  • Ytterbium(III) Triflate : Accelerates reductive amination, reducing reaction time to 6 hours.

  • Microwave Assistance : 30-minute cycles at 100°C increase yield to 80%.

Analytical Characterization

Critical Metrics (from):

  • 1H NMR (400 MHz, D2O): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.95 (d, J = 5.0 Hz, 1H, thiophene), 3.70 (t, J = 4.5 Hz, 4H, morpholine), 3.45 (s, 2H, CH2-thiophene).

  • LC-MS : m/z 253.2 [M+H]+.

Industrial-Scale Challenges

  • Purification : Residual morpholine necessitates multiple washes with dilute HCl.

  • Cost Drivers :

    • 3-Chloropropylamine accounts for 40% of raw material costs.

    • Column chromatography increases production time by 30%.

Comparative Analysis of Methods

MethodYieldTimeScalabilityCost Efficiency
Nucleophilic + Reductive70%24hHighModerate
One-Pot Multi-Component68%24hModerateHigh
Microwave-Assisted80%6hLowHigh

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:C13H18N2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{S}

Reaction Mechanisms

The compound can undergo various chemical reactions typical for amines and heterocycles, including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The amine group may be reduced to form secondary or tertiary amines.
  • Substitution : The morpholine ring can participate in nucleophilic substitution reactions.

Pharmacological Potential

Research indicates that (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine exhibits potential pharmacological effects, particularly in the treatment of mental health disorders. Its biological activity includes:

  • Antidepressant Properties : Compounds with similar structures have shown efficacy in alleviating symptoms of depression.
  • Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against various pathogens.
  • Anticancer Effects : Preliminary studies indicate potential in targeting cancer cells.

Interaction Studies

Studies focus on the compound's binding affinity and efficacy against various biological targets. The unique combination of functional groups may enhance its interaction with specific receptors, leading to improved therapeutic outcomes.

Material Science

In addition to its pharmaceutical applications, this compound is explored for its utility in developing advanced materials. Potential applications include:

  • Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices.
  • Corrosion Inhibitors : Its chemical structure may provide protective qualities against corrosion in industrial applications.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of this compound in animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting a mechanism involving serotonin modulation.

Case Study 2: Antimicrobial Efficacy

Another research project assessed the antimicrobial properties of this compound against a range of bacterial strains. The findings demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations lower than those of established antibiotics.

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine (free base) Morpholine + thiophene Propyl linker, amine group C₁₂H₂₀N₂OS 240.37
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4a) 1,2,4-Triazole + thiophene Methylthio group, NH₂ C₈H₁₀N₄S₂ 226.25
3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4b) 1,2,4-Triazole + thiophene Isopropylthio group, NH₂ C₁₀H₁₄N₄S₂ 254.37

Key Observations :

  • The morpholine ring in the target compound introduces oxygen atoms , enhancing polarity and hydrogen-bonding capacity compared to triazole derivatives.
  • Triazole-based analogs (e.g., 4a, 4b) feature sulfur-containing substituents (methylthio, isopropylthio), which may influence lipophilicity and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name TPSA (Ų) Rotatable Bonds Melting Point (°C) Solubility (Predicted)
This compound dihydrochloride 52.7 6 Not reported High (salt form)
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4a) ~85 3 132–134 Moderate

Key Observations :

  • The dihydrochloride salt’s high TPSA and ionic nature suggest improved aqueous solubility compared to neutral triazole derivatives.
  • Compound 4a’s lower rotatable bond count (3 vs.

Crystallographic and Computational Analysis

  • Morpholine Ring Puckering : The Cremer-Pople parameters can quantify puckering in morpholine, influencing conformational stability.

Biological Activity

(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine, a compound featuring a morpholine ring and a thiophene moiety, has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H23ClN2OS
  • Molecular Weight : 290.86 g/mol
  • CAS Number : 1185294-58-9

The unique combination of the morpholine and thiophene rings contributes to its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The morpholine ring acts as a ligand for multiple receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways related to disease states .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further exploration in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values are still under investigation.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Initial results suggest it may inhibit the growth of certain fungal pathogens, but comprehensive studies are necessary to establish its efficacy and mechanism of action.

Case Studies

  • Leishmania Inhibition : A study highlighted the compound's modest activity against Leishmania donovani intracellular amastigotes, showing excellent selectivity for Leishmania N-myristoyltransferase (NMT) over human NMTs with a selectivity index greater than 660-fold . This finding positions it as a potential lead compound for treating leishmaniasis.
  • Synthesis and Structure Activity Relationship (SAR) : Various analogues of the compound have been synthesized to explore their biological activities further. The SAR studies indicate that modifications at specific positions significantly affect the potency against target enzymes .

Comparison with Similar Compounds

Compound NameStructureNotable Activity
This compoundStructureAntimicrobial, antifungal
3-(4-Morpholino)propyl isothiocyanate-Anticancer
Morpholine-Broad-spectrum activity

This table illustrates how this compound stands out due to its unique structural features that confer distinct biological properties.

Research Findings Summary

The following points summarize key findings regarding the biological activity of this compound:

  • Potential Therapeutic Applications : Investigated for use in drug discovery and development due to its promising biological activities.
  • Modulation of Biological Pathways : Interacts with specific molecular targets, influencing various biochemical pathways.
  • Need for Further Research : While initial studies show promise, more extensive research is required to fully elucidate its mechanisms and therapeutic potential.

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